molecular formula C13H12O2 B14502022 3-Methyl-5-phenyloxepin-2(5H)-one CAS No. 62856-59-1

3-Methyl-5-phenyloxepin-2(5H)-one

Cat. No.: B14502022
CAS No.: 62856-59-1
M. Wt: 200.23 g/mol
InChI Key: HPHPVXWZWXRRSS-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyloxepin-2(5H)-one is an organic compound that belongs to the oxepin family. Oxepins are heterocyclic compounds containing a seven-membered ring with one oxygen atom. This compound is characterized by the presence of a methyl group at the third position and a phenyl group at the fifth position of the oxepin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyloxepin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted ketone with a methyl-substituted epoxide in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyloxepin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxepin ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin-2,5-dione derivatives, while reduction could produce more saturated oxepin analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyloxepin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylfuran-2(5H)-one: Similar structure but with a furan ring instead of an oxepin ring.

    3-Methyl-5-phenylpyran-2(5H)-one: Contains a pyran ring instead of an oxepin ring.

Uniqueness

3-Methyl-5-phenyloxepin-2(5H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62856-59-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

6-methyl-4-phenyl-4H-oxepin-7-one

InChI

InChI=1S/C13H12O2/c1-10-9-12(7-8-15-13(10)14)11-5-3-2-4-6-11/h2-9,12H,1H3

InChI Key

HPHPVXWZWXRRSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=COC1=O)C2=CC=CC=C2

Origin of Product

United States

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